(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one
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Overview
Description
(1R,5S)-6,6-Dimethyl-3-azabicyclo[310]hexan-2-one is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
The synthesis of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one typically involves several key steps:
Starting Material: The synthesis begins with N-protected L-serine as the initial raw material.
Amination Reaction: This step introduces the nitrogen atom into the molecule.
Oxidation Reaction: This step is crucial for introducing the necessary functional groups.
Wittig Reaction: This reaction helps in forming the bicyclic structure.
Addition Reaction: This step further modifies the structure to achieve the desired configuration.
Reduction Reaction: This step is used to reduce any intermediate compounds to the final product.
Cyclization: The final step involves cyclizing the molecule to form the bicyclic structure.
Chemical Reactions Analysis
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one can be compared with other bicyclic compounds such as:
Triazole Compounds: These compounds have similar structural features but differ in their chemical properties and applications.
Cyclopropane Spiro-Fused Compounds: These compounds share the bicyclic structure but have different functional groups and reactivity.
Aromatic Azo Compounds: These compounds have a different core structure but can undergo similar types of chemical reactions.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2)4-3-8-6(9)5(4)7/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEANOXILSYOIN-WHFBIAKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)NC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1C(=O)NC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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